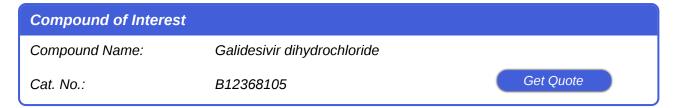


Cross-Resistance Profile of Galidesivir with Other RdRp Inhibitors: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-resistance profile of Galidesivir, a broad-spectrum adenosine nucleoside analog targeting the viral RNA-dependent RNA polymerase (RdRp), with other notable RdRp inhibitors: Remdesivir, Favipiravir, and Molnupiravir. The information presented herein is based on available experimental data to assist researchers in understanding the potential for cross-resistance and to guide future antiviral development strategies.

Mechanism of Action of RdRp Inhibitors

Galidesivir, Remdesivir, and Molnupiravir are nucleoside analogs that, after intracellular phosphorylation to their active triphosphate forms, are incorporated into the nascent viral RNA chain by the RdRp.[1][2] This incorporation leads to premature chain termination, thereby inhibiting viral replication.[1] Favipiravir, also a nucleoside analog, is similarly converted to its active form and incorporated into viral RNA, inducing lethal mutagenesis.[3] The shared target of these drugs, the viral RdRp, raises the possibility of cross-resistance, where a mutation conferring resistance to one inhibitor may also reduce susceptibility to others.[4]

Comparative Antiviral Activity and Cross-Resistance Data







Direct comparative studies on the cross-resistance profile of Galidesivir with Remdesivir, Favipiravir, and Molnupiravir are limited in the public domain. However, available data from individual studies on these inhibitors provide insights into their potential for cross-resistance.

A key study on a Galidesivir-resistant Tick-Borne Encephalitis Virus (TBEV) demonstrated a lack of cross-resistance with other structurally different antiviral nucleoside analogues.[5] This suggests that the resistance mechanism may be specific to the structure of Galidesivir.

The following table summarizes available in vitro antiviral activity (EC50 values) for Galidesivir and Remdesivir against various RNA viruses. It is important to note that these values are from different studies and direct comparisons should be made with caution due to variations in experimental conditions.



Drug	Virus	Cell Line	EC50 (μM)	Citation
Galidesivir	Marburg Virus (MARV)	Vero	4.4 - 6.7	[1]
Ebola Virus (EBOV)	Vero	3.0 - 12.0	[6]	
Zika Virus (ZIKV)	Vero	Not specified		_
Yellow Fever Virus (YFV)	Vero	Not specified	[1]	_
Rift Valley Fever Virus (RVFV)	Vero	20.4 - 41.6	[1]	_
SARS-CoV	Vero	Moderate activity	[1]	_
MERS-CoV	Vero	Low activity	[1]	_
Remdesivir	SARS-CoV-2 (WA1)	A549-hACE2- TMPRSS2	0.0442 - 0.1968	[7]
SARS-CoV-2 (Omicron BA.2.86)	A549-hACE2- TMPRSS2	0.0438	[8]	
SARS-CoV-2 (Omicron JN.1)	A549-hACE2- TMPRSS2	0.0218	[8]	_

Experimental Protocols for Cross-Resistance Studies

The evaluation of cross-resistance between antiviral drugs typically involves the following key experimental steps:

In Vitro Selection of Resistant Viruses

This process aims to generate viral strains with reduced susceptibility to a specific antiviral agent. A common method involves serially passaging the virus in cell culture in the presence of

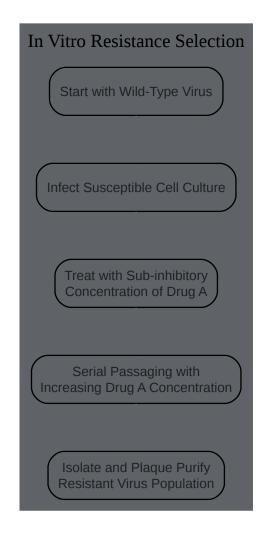




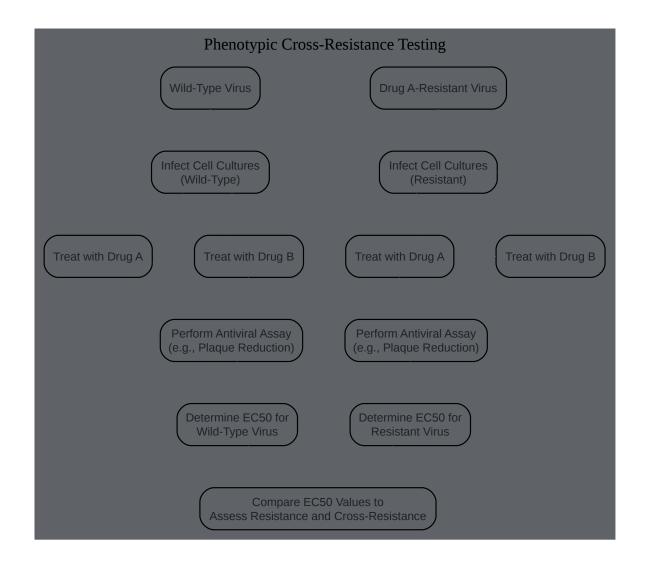


gradually increasing concentrations of the drug.[6][9] This selective pressure encourages the emergence and dominance of viral variants with resistance-conferring mutations.

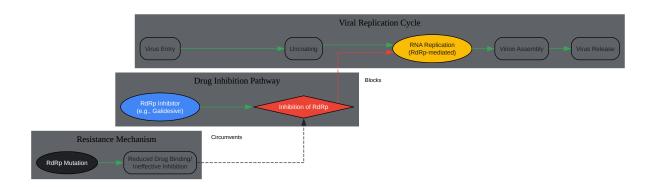












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